molecular formula C18H16N2O3 B8324432 Methyl 3-amino-4-(6-methoxyquinolin-2-yl)benzoate

Methyl 3-amino-4-(6-methoxyquinolin-2-yl)benzoate

Cat. No. B8324432
M. Wt: 308.3 g/mol
InChI Key: XKHDLVWURPGWCD-UHFFFAOYSA-N
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Patent
US09433618B2

Procedure details

To a mixture of compound 2-chloro-6-methoxyquinoline (1.70 g, 8.78 mmol), 2-amino-4-(methoxycarbonyl)phenylboronic acid (2.05 g, 10.5 mmol), and K2CO3 (2.43 g, 17.6 mmol) in ethylene glycol monomethyl ether/H2O (35 mL/5 mL) was added Pd(dppf)Cl2 (158 mg, 0.193 mmol) under N2 atmosphere. Then the mixture was heated to 80° C. for 3 hours. After aqueous workup with EtOAc extraction, the resulting crude product was purified by silica gel column (PE/EtOAc=15/1 to 3/1) to give the product (500 mg, yield 19%) as a yellow solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
ethylene glycol monomethyl ether H2O
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
158 mg
Type
catalyst
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[N:3]=1.[NH2:14][C:15]1[CH:20]=[C:19]([C:21]([O:23][CH3:24])=[O:22])[CH:18]=[CH:17][C:16]=1B(O)O.C([O-])([O-])=O.[K+].[K+]>COCCO.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[NH2:14][C:15]1[CH:20]=[C:19]([CH:18]=[CH:17][C:16]=1[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[N:3]=1)[C:21]([O:23][CH3:24])=[O:22] |f:2.3.4,5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)OC
Name
Quantity
2.05 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(=O)OC)B(O)O
Name
Quantity
2.43 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
ethylene glycol monomethyl ether H2O
Quantity
35 mL
Type
solvent
Smiles
COCCO.O
Step Two
Name
Quantity
158 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After aqueous workup with EtOAc extraction
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column (PE/EtOAc=15/1 to 3/1)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=CC1C1=NC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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